1-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide
CAS No.:
Cat. No.: VC14962509
Molecular Formula: C22H24FN3O3S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24FN3O3S |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)sulfonyl-N-(2-indol-1-ylethyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C22H24FN3O3S/c23-19-5-7-20(8-6-19)30(28,29)26-14-10-18(11-15-26)22(27)24-12-16-25-13-9-17-3-1-2-4-21(17)25/h1-9,13,18H,10-12,14-16H2,(H,24,27) |
| Standard InChI Key | RQISDVQXMOAKDR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)NCCN2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds with similar structures typically involves multi-step reactions, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the indole moiety. These reactions require careful optimization of conditions to achieve high yield and purity.
Biological Activity and Potential Applications
Compounds with indole structures are often explored for their interaction with serotonin receptors, which are crucial in treating conditions like anxiety and depression. The presence of an indole moiety in 1-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide suggests it may mimic serotonin or interact with serotonin receptors, influencing neurotransmission pathways.
Comparison with Similar Compounds
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